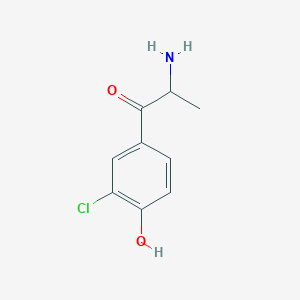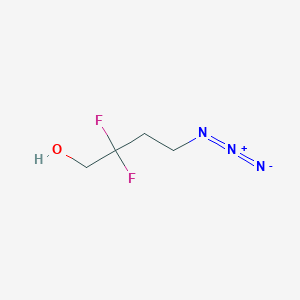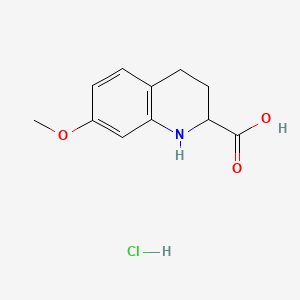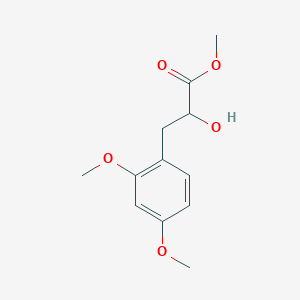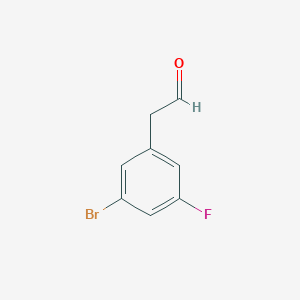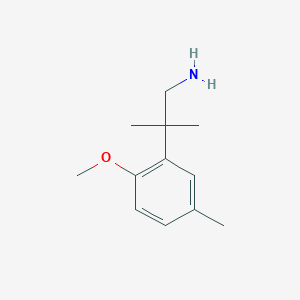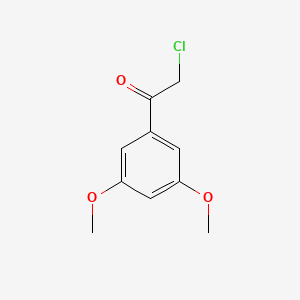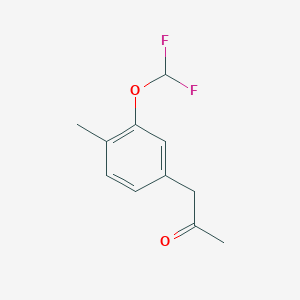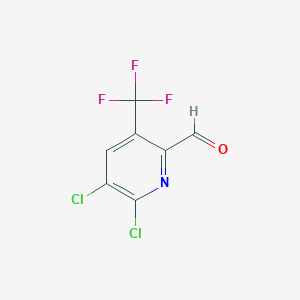
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound characterized by its dichloro and trifluoromethyl groups attached to a pyridine ring, along with a formyl group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the trifluoromethyl and dichloro groups. One common method is the halogenation of pyridine derivatives, followed by trifluoromethylation using reagents like trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.
化学反応の分析
Types of Reactions: 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-ol or 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-amine.
Substitution: Various substituted pyridines depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is used to study enzyme inhibition and receptor binding. Its unique structure allows for the design of selective inhibitors and probes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a valuable candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism by which 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
類似化合物との比較
3-(Trifluoromethyl)pyridine
2,6-Dichloropyridine
3,5-Dichloropyridine
Uniqueness: 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of both dichloro and trifluoromethyl groups on the pyridine ring, which significantly affects its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
特性
分子式 |
C7H2Cl2F3NO |
|---|---|
分子量 |
243.99 g/mol |
IUPAC名 |
5,6-dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-1-3(7(10,11)12)5(2-14)13-6(4)9/h1-2H |
InChIキー |
UZCPGSUGMXVJJI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Cl)Cl)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



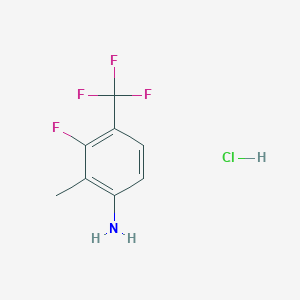

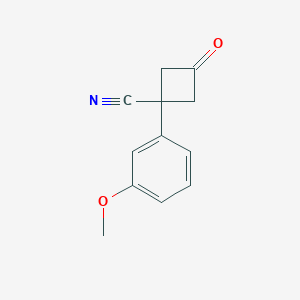
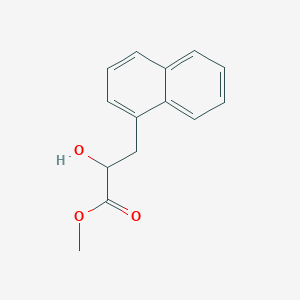
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
